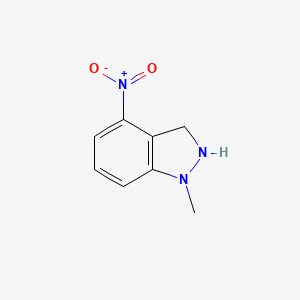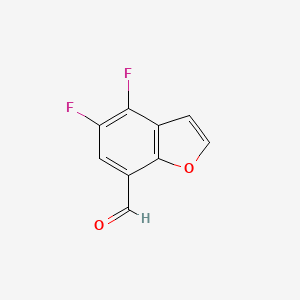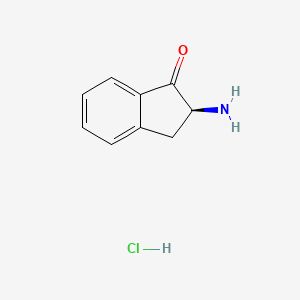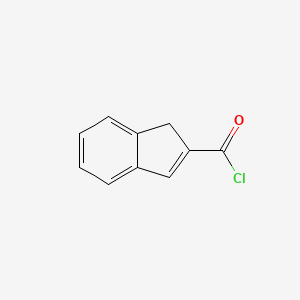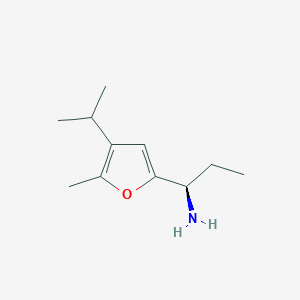![molecular formula C8H7ClN2O B11911510 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives followed by hydroxymethylation. One common method includes the chlorination of 1H-pyrrolo[2,3-b]pyridine using thionyl chloride or phosphorus oxychloride under controlled conditions. The resulting 4-chloro derivative is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)formaldehyde or (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carboxylic acid.
Reduction: 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine)
Uniqueness
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a hydroxymethyl group allows for versatile chemical modifications and potential bioactivity .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
AAPNTCAQJPIHRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)C(=CN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


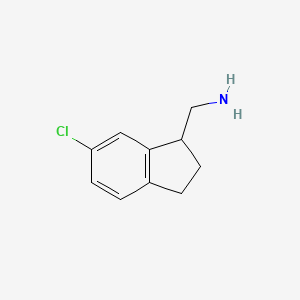


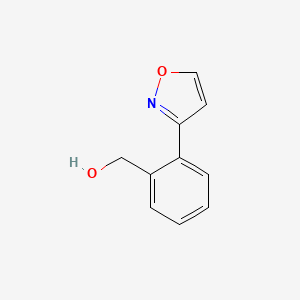


![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)
